molecular formula C17H21NO4 B3060892 1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid CAS No. 101901-07-9

1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid

Cat. No.: B3060892
CAS No.: 101901-07-9
M. Wt: 303.35 g/mol
InChI Key: LOALFJPXZIHKNH-UHFFFAOYSA-N
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Description

7-HYDROXYETODOLAC is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It is known for its role in the metabolic pathway of etodolac, contributing to its pharmacological effects. The compound has the molecular formula C17H21NO4 and a molecular weight of 303.3529 .

Preparation Methods

The synthesis of 7-HYDROXYETODOLAC involves several steps, starting from the precursor etodolac. One common method involves the hydroxylation of etodolac using specific reagents and conditions. The process typically includes:

Industrial production methods for 7-HYDROXYETODOLAC are similar but optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

7-HYDROXYETODOLAC undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

7-HYDROXYETODOLAC has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-HYDROXYETODOLAC is closely related to that of etodolac. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, 7-HYDROXYETODOLAC reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are those related to prostaglandin synthesis .

Comparison with Similar Compounds

7-HYDROXYETODOLAC is unique compared to other similar compounds due to its specific hydroxylation at the 7th position. Similar compounds include:

The uniqueness of 7-HYDROXYETODOLAC lies in its specific metabolic pathway and its distinct pharmacological properties compared to other hydroxylated derivatives.

Properties

CAS No.

101901-07-9

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

InChI

InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-17(4-2,9-14(20)21)16(12)18-15(10)11/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21)

InChI Key

LOALFJPXZIHKNH-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC2=C1NC3=C2CCOC3CC(=O)OCC)O

Canonical SMILES

CCC1=C(C=CC2=C1NC3=C2CCOC3(CC)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
Reactant of Route 2
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
Reactant of Route 3
Reactant of Route 3
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
Reactant of Route 4
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
Reactant of Route 5
Reactant of Route 5
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
Reactant of Route 6
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid

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